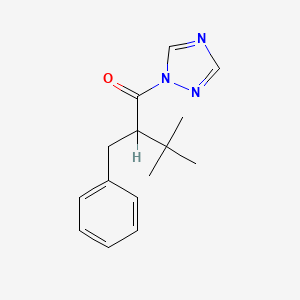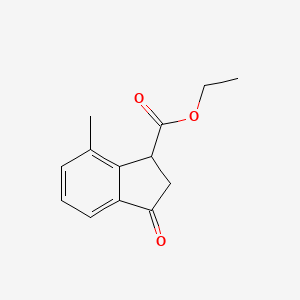
(Dimethylamino)bromosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dimethylamino)bromosilane is an organosilicon compound with the chemical formula (CH₃)₂NSiH₂Br. It is a colorless liquid that is used as a reagent in organic synthesis and materials science. The compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable tool in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Dimethylamino)bromosilane can be synthesized through several methods. One common approach involves the reaction of dimethylamine with bromosilane. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
BrSiH3+(CH3)2NH→(CH3)2NSiH2Br+H2
The reaction is usually carried out at low temperatures to control the reactivity of the intermediates and to ensure a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(Dimethylamino)bromosilane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as alkoxides or amines.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes.
Reduction Reactions: this compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Grignard Reagents: For substitution reactions.
Hydrogen Gas: For reduction reactions.
Alkoxides: For forming siloxanes.
The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions and to ensure high yields .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can produce siloxanes, while reduction reactions can yield various silanes .
Applications De Recherche Scientifique
(Dimethylamino)bromosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds and as a precursor for the preparation of siloxanes and other silicon-containing materials.
Biology: Employed in the modification of biomolecules and the development of silicon-based probes for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (dimethylamino)bromosilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s reactivity is primarily due to the presence of the bromine atom and the dimethylamino group, which can participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Dimethylamino)chlorosilane: Similar in structure but contains a chlorine atom instead of bromine.
(Dimethylamino)fluorosilane: Contains a fluorine atom instead of bromine.
(Dimethylamino)iodosilane: Contains an iodine atom instead of bromine.
Uniqueness
(Dimethylamino)bromosilane is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. This makes it particularly useful in certain types of chemical reactions where other halogenated silanes may not be as effective .
Propriétés
Formule moléculaire |
C2H6BrNSi |
|---|---|
Poids moléculaire |
152.06 g/mol |
InChI |
InChI=1S/C2H6BrNSi/c1-4(2)5-3/h1-2H3 |
Clé InChI |
VCHLJOWEWBZASV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)[Si]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14311214.png)


